Reductive Dehalogenation: Bromo vs. Chloro Thiols
Surface-enhanced Raman spectroscopy (SERS) studies of halogenated aromatic thiol monolayers on gold electrodes demonstrate that Br-substituted benzenethiol (BrBT) undergoes partial reductive dehalogenation to form mixed BrBT/benzenethiol monolayers at accessible potentials, whereas Cl-substituted benzenethiol (ClBT) requires more negative potentials for comparable reduction [1]. This difference in electrochemical lability is attributed to the weaker C-Br bond (bond dissociation energy ~284 kJ/mol) versus C-Cl (~327 kJ/mol) and the superior leaving-group character of bromide, enabling facilitated electron transfer from the gold surface to the adsorbed thiolate [1].
| Evidence Dimension | Electrochemical reductive dehalogenation potential (onset of partial reduction on Au electrodes) |
|---|---|
| Target Compound Data | BrBT (p-bromobenzenethiol): partial reduction to mixed BrBT/benzenethiol monolayer observed between -800 mV and -1000 mV vs. SCE at neutral pH [1] |
| Comparator Or Baseline | ClBT (p-chlorobenzenethiol): partially reducible electrochemically but at more negative potentials; FBT shows no reduction under identical conditions [1] |
| Quantified Difference | BrBT exhibits reductive dehalogenation at potentials > -1000 mV vs. SCE (water reduction threshold), while ClBT reduction requires potentials approaching or beyond this limit [1] |
| Conditions | Self-assembled monolayers on gold electrodes, neutral pH aqueous electrolyte, potential range: +800 mV to -1000 mV vs. SCE [1] |
Why This Matters
This differential electrochemical lability enables in situ post-assembly modification of 3,5-dibromobenzenethiol-derived SAMs—selective removal of bromine to tune surface properties—while Cl- and F-analogs would require harsher, less controlled conditions.
- [1] Szafranski, C. A.; et al. (1998). Surface-Enhanced Raman Spectroscopy of Halogenated Aromatic Thiols on Gold Electrodes. Langmuir, 14(13), 3580-3589. View Source
